5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC15739581
Molecular Formula: C9H5F3N2O3
Molecular Weight: 246.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F3N2O3 |
|---|---|
| Molecular Weight | 246.14 g/mol |
| IUPAC Name | 5-methoxy-2-nitro-4-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H5F3N2O3/c1-17-8-2-5(4-13)7(14(15)16)3-6(8)9(10,11)12/h2-3H,1H3 |
| Standard InChI Key | RXYAHYBNENGCBV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])C(F)(F)F |
Introduction
Molecular Structure and Physicochemical Properties
5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile (C₁₀H₆F₃N₂O₃) features a benzene ring with four distinct functional groups:
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Methoxy group at position 5: Enhances solubility and influences electronic distribution.
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Nitro group at position 2: Introduces strong electron-withdrawing effects, impacting reactivity.
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Trifluoromethyl group at position 4: Contributes to lipophilicity and metabolic stability.
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Nitrile group at position 1: Modulates molecular polarity and serves as a synthetic handle for further derivatization.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 274.16 g/mol |
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 285–290°C (estimated) |
| LogP (Partition Coefficient) | 2.8 (indicative of moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, acetone |
The trifluoromethyl and nitro groups create a pronounced electron-deficient aromatic system, favoring electrophilic substitution at specific positions .
Synthesis and Industrial Production
The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile involves sequential functionalization of a benzene precursor. A patent-derived approach for analogous compounds provides a foundational framework :
Step 1: Fluorination
Reactant: Para-substituted toluene derivatives.
Process: Anhydrous hydrogen fluoride (HF) under catalytic conditions (e.g., SbCl₅) introduces trifluoromethyl groups.
Conditions: 50–110°C, 2–10 hours .
Step 2: Nitration
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in drug discovery:
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Anticancer Agents: Nitro groups facilitate reductive activation in hypoxic tumor environments.
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Antimicrobials: Trifluoromethyl groups enhance membrane permeability and target binding .
Agrochemical Development
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Herbicides: Nitro-aromatics disrupt plant electron transport chains.
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Insecticides: Trifluoromethyl groups improve environmental persistence and efficacy.
Materials Science
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Liquid Crystals: Nitrile groups enable dipole alignment in electric fields.
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Polymer Additives: Enhances thermal stability and flame retardancy.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
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Cyclooxygenase-2 (COX-2): Molecular docking studies suggest nitro groups form hydrogen bonds with active-site residues .
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Lipoxygenase (LOX): Trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets.
Cytotoxicity Profiles
| Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Moderate activity vs. doxorubicin (0.3 μM) |
| A549 (Lung) | 18.7 | Synergistic effects with cisplatin observed |
Comparative Analysis with Structural Analogs
| Compound Name | Key Structural Differences | Biological Impact |
|---|---|---|
| 4-Methoxy-2-(trifluoromethyl)benzonitrile | Lacks nitro group | Reduced COX-2 inhibition |
| 2-Nitro-4-(trifluoromethyl)benzonitrile | Lacks methoxy group | Lower solubility in aqueous media |
| 5-Methoxy-2-nitro-benzonitrile | Lacks trifluoromethyl group | Decreased metabolic stability |
Challenges and Limitations
Synthetic Hurdles
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Regioselectivity: Competing nitration at positions 3/5 requires precise temperature control.
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Intermediate Stability: Trichloromethyl derivatives prone to hydrolysis.
Biological Limitations
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Cytotoxicity Selectivity: Narrow therapeutic windows in cancer models.
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Metabolic Degradation: Rapid hepatic clearance observed in preclinical studies.
Future Directions
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